molecular formula C9H7N3O2 B2536330 8-Amino-1,5-naphthyridine-3-carboxylic acid CAS No. 2007920-30-9

8-Amino-1,5-naphthyridine-3-carboxylic acid

Cat. No. B2536330
CAS RN: 2007920-30-9
M. Wt: 189.174
InChI Key: SIBGFQQJXJFIFV-UHFFFAOYSA-N
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Description

8-Amino-1,5-naphthyridine-3-carboxylic acid is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The empirical formula is C9H6N2O2 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered extensively in the last 18 years . One method involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding 1,5-naphthyridine-3-carboxylic acid derivatives .


Molecular Structure Analysis

The molecular weight of 8-Amino-1,5-naphthyridine-3-carboxylic acid is 174.16 . The SMILES string representation is OC(=O)c1cnc2cccnc2c1 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

8-Amino-1,5-naphthyridine-3-carboxylic acid is a solid . Its empirical formula is C9H6N2O2, and its molecular weight is 174.16 .

Scientific Research Applications

Biological Activities and Applications

The 1,8-naphthyridine derivatives, including 8-Amino-1,5-naphthyridine-3-carboxylic acid, have demonstrated a broad spectrum of biological activities, making them significant in therapeutic and medicinal research. These compounds exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other noted activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties. The diversity in biological activities suggests their importance as versatile scaffolds in pharmaceutical chemistry and drug discovery (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Pharmaceutical Chemistry and Drug Discovery

8-Amino-1,5-naphthyridine-3-carboxylic acid derivatives have been recognized for their versatile pharmacological activities, which include not only those mentioned above but also roles in treating diseases like depression and Alzheimer's disease. Their inhibitory activities span across anti-HIV, anti-osteoporotic, and EGFR inhibition, among others, establishing them as effective tools in pharmaceutical chemistry and drug discovery. This highlights the significance of exploring these derivatives for the synthesis of novel medicinal agents and the development of new heterocycles to modify existing biological actions or evaluate other possible pharmacological activities (Gurjar & Pal, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to 8-Amino-1,5-naphthyridine-3-carboxylic acid, have been studied for their inhibitory effects on microbes at concentrations below the desired yield and titer. Their role as microbial inhibitors, especially in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, underscores the importance of understanding the impact of carboxylic acids on microbial internal pH and cell membrane integrity. This knowledge aids in identifying metabolic engineering strategies to increase microbial robustness, which is crucial for improving industrial performance in biorenewable chemical production (Jarboe, Royce, & Liu, 2013).

DNA Intercalation and Cancer Therapy

The naphthalimide family, closely related to 8-Amino-1,5-naphthyridine-3-carboxylic acid derivatives, has shown significant activity as anticancer drugs through effective DNA intercalation. This review on 1,8-naphthalimide derivatives emphasizes their structural modifications and structure-activity relationships, demonstrating how changes in the moiety affect DNA binding and antitumor activity. The information presents a pathway for the discovery of novel and effective drugs to manage cancer, highlighting the potential of these compounds in therapeutic applications (Tandon, Luxami, Kaur, Tandon, & Paul, 2017).

Mechanism of Action

While the specific mechanism of action for 8-Amino-1,5-naphthyridine-3-carboxylic acid is not mentioned, it’s known that 1,8-naphthyridine derivatives have been used in the treatment of bacterial infections . They are inhibitors of the A subunit of bacterial DNA gyrase .

Future Directions

1,5-Naphthyridine derivatives have shown a wide range of biological activities, making them a significant focus in the field of medicinal chemistry . Future research may continue to explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

8-amino-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-6-1-2-11-7-3-5(9(13)14)4-12-8(6)7/h1-4H,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGFQQJXJFIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1,5-naphthyridine-3-carboxylic acid

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